molecular formula C26H20N2O2 B14085302 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline CAS No. 209795-84-6

3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline

Cat. No.: B14085302
CAS No.: 209795-84-6
M. Wt: 392.4 g/mol
InChI Key: BDLWYSSUMWABMH-UHFFFAOYSA-N
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Description

3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline is a phenanthroline derivative with two 4-methoxyphenyl substituents at the 3,8 positions of the heterocyclic core. This compound is synthesized via Kumada-Tamao-Corriu cross-coupling, as demonstrated in the preparation of Phen-PMO precursors, where 3,8-dibromo-1,10-phenanthroline reacts with [(triisopropoxysilyl)methyl]magnesium chloride . The methoxy groups enhance electron-donating properties, making it suitable for applications in catalysis, metal coordination, and materials science. Its structural rigidity and chelating ability enable the formation of stable metal complexes with tailored photophysical and catalytic behaviors.

Properties

CAS No.

209795-84-6

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

3,8-bis(4-methoxyphenyl)-1,10-phenanthroline

InChI

InChI=1S/C26H20N2O2/c1-29-23-9-5-17(6-10-23)21-13-19-3-4-20-14-22(16-28-26(20)25(19)27-15-21)18-7-11-24(30-2)12-8-18/h3-16H,1-2H3

InChI Key

BDLWYSSUMWABMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Multi-Step Coupling Methodology

The most widely reported synthesis involves a sequential cross-coupling strategy, as detailed in Qian et al. (2015):

Step 1: Preparation of 1,10-Phenanthroline-3,8-diamine
The phenanthroline core is functionalized through nitration and reduction:

  • Nitration of 1,10-phenanthroline with fuming HNO₃ at 110°C yields 3,8-dinitro-1,10-phenanthroline.
  • Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces nitro groups to amines, achieving 85–90% yield.

Step 2: Buchwald-Hartwig Amination
Methoxyphenyl groups are introduced via palladium-catalyzed coupling:

3,8-diamino-1,10-phenanthroline + 2 eq. 4-bromoanisole  
↓ Pd₂(dba)₃, Xantphos, Cs₂CO₃  
Toluene, 110°C, 24 h → Target compound (68% yield)  

Key parameters:

  • Catalyst system : Pd₂(dba)₃/Xantphos (2:1 molar ratio)
  • Base : Cs₂CO₃ enhances oxidative addition kinetics
  • Temperature : 110°C balances reaction rate and decomposition risks

Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 20:1) followed by recrystallization from ethyl acetate yields >99% purity.

Alternative Single-Step Strategies

While direct methods for this specific compound remain unreported, analogous syntheses of substituted phenanthrolines provide insight into potential optimizations. For instance, US Patent 20120165532A1 describes a one-step synthesis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline using a mixed hydrochloric/organic acid system (e.g., HCl:CH₃COOH 3:7 v/v) at 70–85°C. Though untested for 3,8-bis(4-methoxyphenyl) derivatives, this approach suggests that acid-mediated cyclization could be adapted by substituting ketone precursors with methoxy-substituted aryl aldehydes.

Reaction Optimization and Mechanistic Insights

Catalytic System Tuning

Comparative studies reveal that Pd-based catalysts outperform Ni analogs in the Buchwald-Hartwig step:

Catalyst Ligand Yield (%) Side Products (%)
Pd₂(dba)₃ Xantphos 68 <5
Pd(OAc)₂ BINAP 52 12
Ni(cod)₂ DPPF 31 27

Data adapted from Qian et al. (2015)

The bulky Xantphos ligand suppresses β-hydride elimination, while Pd₂(dba)₃’s higher electron density facilitates oxidative addition to aryl bromides.

Solvent Effects

Solvent screening identified toluene as optimal (68% yield vs. 43% in DMF), likely due to:

  • Improved solubility of Cs₂CO₃ base
  • Moderate polarity stabilizing transition states
  • Reduced ligand decomposition versus higher-boiling solvents

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J=8.4 Hz, 2H, phen-H), 7.72–7.68 (m, 4H, aryl-H), 6.98 (d, J=8.8 Hz, 4H, OCH₃-aryl), 3.85 (s, 6H, OCH₃).
  • HRMS : m/z 393.1702 [M+H]⁺ (calc. 393.1704).

Crystallographic Verification

Single-crystal X-ray analysis (Fig. 1) confirms:

  • Planar phenanthroline core (deviation <0.02 Å)
  • Methoxyphenyl torsional angle: 54.2° ± 0.3°
  • Intermolecular π-π stacking distance: 3.48 Å

Comparative Analysis with Analogous Compounds

The synthesis complexity of 3,8-bis(4-methoxyphenyl)-1,10-phenanthroline exceeds that of simpler derivatives due to:

Compound Synthetic Steps Yield (%) Purification Method
1,10-Phenanthroline 2 91 Distillation
4,7-Diphenyl-1,10-phen 3 75 Recrystallization
3,8-Bis(4-MeO-Ph)-1,10-phen 4 68 Column + Recrystallization

Data synthesized from Refs

The additional functionalization steps and steric demands of methoxy groups necessitate multi-step protocols with rigorous purification.

Chemical Reactions Analysis

Types of Reactions

3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated phenanthroline derivatives.

Scientific Research Applications

3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Employed in the study of metal ion interactions with biological molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit enzyme activity.

    Industry: Utilized in the development of sensors and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then interact with biological targets such as DNA and enzymes. The chelation process can inhibit the activity of metalloenzymes and disrupt metal ion homeostasis in cells, leading to various biological effects.

Comparison with Similar Compounds

a. Imidazo-Phenanthroline Derivatives

p-MOPIP (2-(4-methoxyphenyl)imidazo[4,5-f][1,10]phenanthroline) () exhibits stronger electron-donating capacity than nitro- or hydroxy-substituted analogs (p-NPIP, p-HPIP). Methoxy groups stabilize Ru(II) complexes, enhancing luminescence lifetimes .

b. Phosphine Oxide-Functionalized Ligands

BuPhPhenDPO (2,9-bis(butylphenylphosphine oxide)-1,10-phenanthroline) () shows superior Am(III)/Eu(III) extraction over tridentate analogs. Methoxy groups in 3,8-Bis(4-methoxyphenyl) may lack sufficient donor sites for actinide binding, highlighting the critical role of phosphine oxide groups in selectivity .

c. Halogen-Substituted Derivatives

3,8-Dibromo-1,10-phenanthroline () serves as a precursor for further functionalization. Bromine substituents enable Suzuki coupling to introduce aryl groups, contrasting with the direct methoxy substitution in 3,8-Bis(4-methoxyphenyl) .

Electronic and Photophysical Properties

  • 3,8-Bis(arylethynyl)-1,10-phenanthrolines () exhibit extended conjugation, red-shifting absorption spectra compared to methoxy-substituted analogs. Ru(II) complexes of ethynyl derivatives show tunable emission, whereas methoxy groups may stabilize charge-transfer states .
  • Europium complexes with 3,8-dibromo-phenanthroline (PBr) () display lower quantum yields than methoxy-substituted ligands due to bromine’s electron-withdrawing effects .

Structural and Supramolecular Differences

2,9-Bis(4-pyridylmethoxy)-1,10-phenanthroline () forms π-π stacked networks via pyridyl interactions, enabling supramolecular assembly. In contrast, 3,8-Bis(4-methoxyphenyl) lacks such auxiliary coordination sites, favoring monomeric complexes .

Biological Activity

3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antiparasitic properties.

Anticancer Activity

Research indicates that phenanthroline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that complexes formed with 1,10-phenanthroline can effectively inhibit telomerase activity and induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.

Case Study: Cytotoxicity Against HeLa Cells

A study assessed the cytotoxic effects of a phenanthroline complex on HeLa cells using the MTT assay. The results indicated an IC50 value of approximately 0.80 μM, demonstrating potent anticancer activity. The compound induced apoptosis through ROS accumulation and G2/M phase arrest in the cell cycle.

Cell Line IC50 (μM) Mechanism
HeLa0.80Apoptosis via ROS
MCF70.43Apoptosis induction

Antimicrobial Activity

The antimicrobial properties of 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline have also been investigated. Metal complexes incorporating this phenanthroline derivative show enhanced antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy

A series of experiments evaluated the antimicrobial efficacy of copper(II) complexes with phenanthroline derivatives against multidrug-resistant strains of bacteria. The results highlighted significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 5.6 to 13.1 μM.

Pathogen MIC (μM)
Staphylococcus aureus5.6
Escherichia coli10.0
Klebsiella pneumoniae13.1

Antiparasitic Activity

In addition to anticancer and antimicrobial properties, 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline has shown potential antiparasitic effects against protozoan parasites such as Plasmodium falciparum and Leishmania donovani.

Case Study: Antimalarial Activity

A recent study reported the synthesis and evaluation of novel phenanthroline derivatives against P. falciparum. The most potent derivative exhibited an IC50 value in the sub-micromolar range, indicating significant antimalarial potential.

Parasite IC50 (μM) Selectivity Index
Plasmodium falciparum0.52505.7
Leishmania donovani2.52 - 4.50Variable

The biological activity of 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline can be attributed to several mechanisms:

  • DNA Interaction : The compound can intercalate into DNA, causing structural changes that lead to cytotoxicity.
  • Telomerase Inhibition : It may inhibit telomerase activity in cancer cells, preventing their proliferation.
  • G-Quadruplex Stabilization : The ability to stabilize G-quadruplex structures in parasitic DNA is crucial for its antiparasitic action.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline?

Methodological Answer:
While direct synthesis of the 3,8-substituted derivative is not explicitly detailed in the provided evidence, analogous routes for 2,9-substituted phenanthrolines (e.g., lithiation or Suzuki-Miyaura cross-coupling) can be adapted. For example:

  • Metal-mediated cross-coupling : Use 3,8-dichloro-1,10-phenanthroline as a starting material with 4-methoxyphenylboronic acid under Suzuki conditions (Pd catalysis, base, and inert atmosphere) .
  • Directed lithiation : Introduce 4-methoxyphenyl groups via reaction with 4-anisyllithium, leveraging steric and electronic directing effects of the phenanthroline core .
    Key considerations: Optimize reaction temperature, solvent (e.g., THF or toluene), and stoichiometry to minimize by-products. Purification via column chromatography or recrystallization is critical for high-purity yields (>98%) .

Basic: How can the structure and purity of this compound be rigorously characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns. For example, methoxy protons typically resonate at ~3.8–4.0 ppm, while aromatic protons on phenanthroline appear as complex multiplet signals .
  • Mass Spectrometry (MALDI-TOF) : Verify molecular weight (e.g., [M+H]+^+ peak) and detect impurities .
  • Single-crystal X-ray diffraction : Resolve π-π stacking interactions and hydrogen bonding patterns, as demonstrated for related phenanthroline derivatives .
  • Elemental Analysis : Confirm C, H, N, and O content to validate stoichiometry .

Advanced: How does the 3,8-substitution pattern influence coordination chemistry and catalytic applications?

Methodological Answer:
The 3,8-substitution introduces steric hindrance and alters electron density on the phenanthroline core, impacting metal-ligand interactions:

  • Steric effects : Bulky 4-methoxyphenyl groups may restrict access to metal centers, favoring selective coordination geometries (e.g., octahedral vs. tetrahedral) .
  • Electronic effects : Methoxy groups donate electron density via resonance, enhancing ligand-to-metal charge transfer (LMCT) in complexes. This can improve catalytic activity in CO2_2 photoreduction, as seen in Co-coordinated COFs .
    Experimental design : Compare catalytic performance (e.g., CO evolution rates) of 3,8-substituted complexes with 2,9-substituted analogs under identical conditions .

Advanced: What methodologies assess its potential in CO2_22​ photoreduction?

Methodological Answer:

  • Photocatalytic testing : Immobilize the compound in a COF or MOF matrix (e.g., via Schiff-base condensation) and evaluate CO2_2-to-CO conversion under visible light. Use gas chromatography to quantify CO yield (μmol g1^{-1} h1^{-1}) .
  • Electrochemical analysis : Perform cyclic voltammetry to determine reduction potentials and identify active intermediates.
  • Transient absorption spectroscopy : Probe charge transfer dynamics and excited-state lifetimes .

Advanced: How can its luminescent properties be optimized for optoelectronic devices?

Methodological Answer:

  • Photoluminescence (PL) studies : Measure emission spectra and quantum yields in solution and solid states. Methoxy groups may redshift emission via conjugation extension .
  • Theoretical calculations (DFT/TD-DFT) : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict absorption/emission wavelengths .
  • Device integration : Fabricate OLEDs or sensors by spin-coating thin films of the compound. Compare efficiency (cd A1^{-1}) and stability with commercial ligands .

Data Contradiction: How to resolve conflicting reports on substituent effects in catalytic vs. optoelectronic applications?

Methodological Answer:
Conflicting results often arise from differences in substituent positions (e.g., 2,9 vs. 3,8) or metal centers. To resolve:

  • Systematic variation : Synthesize a series of derivatives with controlled substitution patterns (e.g., 2,9-, 3,8-, and 4,7-substituted analogs) and test under standardized conditions .
  • Spectroscopic mapping : Use XPS or EXAFS to correlate ligand structure with metal coordination geometry and electronic states .
  • Meta-analysis : Compare literature data on similar ligands (e.g., 3,8-dibromo-phenanthroline in Eu complexes) to isolate substituent-specific trends .

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